molecular formula C18H21N5O2 B5648148 4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

Cat. No. B5648148
M. Wt: 339.4 g/mol
InChI Key: QVJLWLFTLJBSRX-UHFFFAOYSA-N
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Description

The chemical compound 4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine falls into a broader class of compounds studied for their synthesis, molecular structure, chemical reactions, and properties. This detailed overview will delve into the various analyses and evaluations of similar compounds, providing insights into their physical and chemical behavior.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the refluxing of precursors like 1,3,4-oxadiazole-2-thiol with other reactive agents. These processes are characterized by NMR, IR, and Mass spectral studies, with structures often confirmed via single crystal X-ray diffraction studies. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was performed by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing the complexity and precision required in the synthesis process (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated through advanced techniques such as single crystal X-ray diffraction, revealing intricate details like lattice parameters and crystal systems. Such analyses contribute to understanding the compound's molecular geometry and its implications on physical and chemical properties.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, showcasing a range of biological activities such as antibacterial, antioxidant, and anti-tuberculosis effects. The detailed chemical structure plays a crucial role in these activities, with specific functionalities contributing to the compound's efficacy in different biological assays.

Physical Properties Analysis

The physical properties, including the compound's crystal system and lattice parameters, are determined through structural analysis. These properties are essential for understanding the compound's stability, solubility, and reactivity, which are crucial for its potential applications in various fields.

Chemical Properties Analysis

The chemical properties of these compounds are closely tied to their molecular structure and synthesis. The presence of specific functional groups, like the 1,3,4-oxadiazole ring, imparts unique chemical behaviors, influencing their reactivity and potential as biological agents.

  • Synthesis and characterization of similar compounds with detailed molecular structure analysis and biological activity evaluation (Mamatha S.V et al., 2019).
  • Investigations into the synthesis, structural characterization, and biological evaluation of related compounds, highlighting their potential in various therapeutic applications (J. Díaz et al., 2012).

properties

IUPAC Name

4-[2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-14-20-21-18(25-14)17-5-3-2-4-16(17)15-12-19-23(13-15)7-6-22-8-10-24-11-9-22/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJLWLFTLJBSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2C3=CN(N=C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine

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